REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:2]1.C(=O)([O-])[O-].[Cs+].[Cs+].Cl[CH2:22][C:23]#[N:24].[I-].[K+]>CC(C)=O>[C:23]([CH2:22][O:13][C:12](=[O:14])[CH2:11][CH2:10][C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)#[N:24] |f:1.2.3,5.6|
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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N1C=C(C2=CC=CC=C12)CCC(=O)O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Name
|
caesium carbonate
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
After a reaction time of 3 d at room temperature with exclusion of moisture, the solid residues were separated off by filtration
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Duration
|
3 d
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)COC(CCC1=CNC2=CC=CC=C12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |